Magl-IN-4

Description

Significance of Monoacylglycerol Lipase (B570770) (MAGL) in Endocannabinoid System Modulation

The endocannabinoid system is a complex signaling network involved in regulating a wide array of physiological processes, including mood, pain sensation, metabolism, cell proliferation, and inflammatory responses mdpi.com. 2-AG, a primary endocannabinoid, exerts its effects by activating cannabinoid receptors 1 and 2 (CB1R and CB2R), as well as other targets such as peroxisome proliferator-activated receptors and transient receptor potential vanilloid-1 mdpi.com. MAGL is the main enzyme responsible for terminating 2-AG signaling by hydrolyzing it mdpi.comnih.gov. Therefore, MAGL activity directly influences the local concentrations of 2-AG, thereby modulating the tone of endocannabinoid signaling mdpi.comnih.gov.

Beyond its role in 2-AG metabolism, MAGL also hydrolyzes other monoacylglycerols, impacting the levels of free fatty acids mdpi.com. These free fatty acids can then serve as a precursor pool for other signaling lipids with diverse functions, including those implicated in pro-tumorigenic processes mdpi.comresearchgate.net. This dual role in both endocannabinoid and fatty acid metabolism highlights MAGL's significance as an integrative metabolic hub nih.gov.

Rationale for Targeting MAGL in Preclinical Research

Targeting MAGL has emerged as a significant research paradigm in the pursuit of therapies for various diseases mdpi.comnih.gov. The rationale is primarily based on the enzyme's central role in regulating 2-AG levels and, consequently, modulating endocannabinoid signaling and downstream lipid mediator production mdpi.comnih.gov.

Inhibiting MAGL leads to an elevation of endogenous 2-AG levels, which can enhance the activation of CB1 and CB2 receptors researchgate.net. This enhanced endocannabinoid signaling is believed to mediate a range of potential therapeutic effects, including anti-nociceptive (pain relief), anxiolytic (anxiety reduction), and anti-emetic (nausea and vomiting reduction) responses observed in preclinical studies researchgate.netnih.gov. Furthermore, by reducing the hydrolysis of 2-AG, MAGL inhibition also decreases the availability of arachidonic acid, thereby lowering the production of pro-inflammatory eicosanoids frontiersin.orgahajournals.org. This anti-inflammatory action is a key aspect of the rationale for targeting MAGL, particularly in conditions involving neuroinflammation nih.govahajournals.orgmichaeljfox.org.

Preclinical research has explored the potential of MAGL inhibitors in various disease models, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, chronic pain, and cancer mdpi.comnih.govnih.govmichaeljfox.orgpatsnap.com. In neurodegenerative conditions, MAGL inhibition has shown promise in reducing neuroinflammation and protecting against neurodegeneration nih.govmichaeljfox.orgpatsnap.com. In pain management, MAGL inhibitors have demonstrated analgesic effects in models of neuropathic and inflammatory pain researchgate.netpatsnap.comresearchgate.net. In oncology, inhibiting MAGL has shown anti-cancer properties by modulating the endocannabinoid-eicosanoid network and controlling the availability of fatty acids for pro-tumorigenic signaling lipids nih.govpatsnap.com. The potential to achieve therapeutic benefits by modulating endogenous signaling pathways, possibly with fewer side effects compared to direct receptor agonists, underpins the strong rationale for targeting MAGL in preclinical research annualreviews.org.

Overview of MAGL-IN-4 as a Reversible Monoacylglycerol Lipase Inhibitor

MAGL-IN-4 is a chemical compound that has been identified as a potent, selective, and reversible inhibitor of monoacylglycerol lipase medchemexpress.com. Reversible inhibitors offer a potential advantage over irreversible inhibitors, which can lead to sustained enzyme blockade and potential side effects like cannabinoid receptor desensitization and physical dependence with chronic administration researchgate.netnih.gov.

Research indicates that MAGL-IN-4 is orally active and capable of penetrating the blood-brain barrier (BBB) medchemexpress.com. Its mechanism of action involves enhancing endocannabinoid signaling primarily by increasing the levels of 2-AG through selective MAGL inhibition in the brain medchemexpress.com.

Studies have characterized MAGL-IN-4's inhibitory profile. It has shown potent inhibition of MAGL with an IC50 value of 6.2 nM medchemexpress.com. Furthermore, it exhibits high selectivity over closely related serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and alpha/beta-hydrolase domain-containing protein 6 (ABHD6), with IC50 values greater than 10000 nM for these enzymes medchemexpress.com. MAGL-IN-4 also demonstrates low binding potential to cannabinoid receptors (CB1 and CB2) at tested concentrations, suggesting that its effects are primarily mediated through MAGL inhibition rather than direct receptor activation medchemexpress.com.

Preclinical findings in mice have shown that administration of MAGL-IN-4 results in a significant elevation in brain 2-AG levels and a concomitant reduction in arachidonic acid levels medchemexpress.com. This aligns with the expected biochemical consequences of MAGL inhibition.

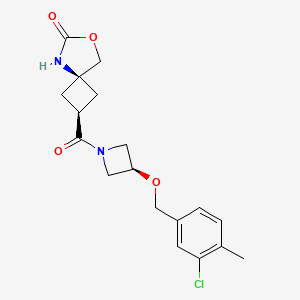

The chemical structure of MAGL-IN-4 has been reported, with a molecular formula of C18H21ClN2O4 and a molecular weight of 364.82 g/mol chemscene.com. Its CAS number is 2135785-20-3 chemscene.com.

The development and study of reversible MAGL inhibitors like MAGL-IN-4 are crucial for further validating MAGL as a therapeutic target and exploring its potential in treating various conditions where modulating endocannabinoid signaling and inflammation is beneficial nih.govnih.gov.

Here is a summary of some key research findings regarding MAGL-IN-4:

| Property | Value | Notes | Source |

| MAGL Inhibition (IC50) | 6.2 nM | In vitro | medchemexpress.com |

| FAAH Inhibition (IC50) | >10000 nM | In vitro | medchemexpress.com |

| ABHD6 Inhibition (IC50) | >10000 nM | In vitro | medchemexpress.com |

| CB1 Receptor Binding (10 µM) | 19% inhibition | Low binding potential | medchemexpress.com |

| CB2 Receptor Binding (10 µM) | 5% inhibition | Low binding potential | medchemexpress.com |

| Oral Activity | Yes | Orally active in mice | medchemexpress.com |

| Blood-Brain Barrier (BBB) | Penetrates BBB | medchemexpress.com | |

| Effect on Brain 2-AG (mice) | Significant elevation | Single oral dose | medchemexpress.com |

| Effect on Brain AA (mice) | Significant reduction | Single oral dose | medchemexpress.com |

| Mechanism of Inhibition | Reversible | medchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H21ClN2O4 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

2-[3-[(3-chloro-4-methylphenyl)methoxy]azetidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one |

InChI |

InChI=1S/C18H21ClN2O4/c1-11-2-3-12(4-15(11)19)9-24-14-7-21(8-14)16(22)13-5-18(6-13)10-25-17(23)20-18/h2-4,13-14H,5-10H2,1H3,(H,20,23) |

InChI Key |

AKBHYCHPWZPGAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)COC2CN(C2)C(=O)C3CC4(C3)COC(=O)N4)Cl |

Origin of Product |

United States |

Preclinical Chemical Biology and Design of Magl in 4

Structural Design Principles and Synthetic Methodologies

The design of MAGL inhibitors often leverages insights from the enzyme's active site and catalytic mechanism. MAGL is a serine hydrolase with a catalytic triad (B1167595) consisting of Ser122, Asp239, and His269. universiteitleiden.nl Inhibitors are designed to interact with this active site, often targeting the catalytic serine residue. universiteitleiden.nlresearchgate.net Both irreversible and reversible inhibitors have been developed. Irreversible inhibitors typically form a covalent bond with Ser122, often through reactive functional groups like carbamates or ureas, leading to sustained enzyme inactivation. mdpi.comnih.govresearchgate.net Reversible inhibitors, on the other hand, bind non-covalently, offering a potentially more tuneable pharmacological effect. mdpi.comresearchgate.net

Bioisosteric Transformations in Spiro Derivative Synthesis

Bioisosteric transformations are a key strategy in medicinal chemistry to modify the physicochemical properties and biological activity of lead compounds while maintaining or improving their interaction with the target. In the context of MAGL inhibitor synthesis, bioisosteric replacements have been explored to generate novel spiro derivatives. For instance, spiro scaffolds like azetidine-lactam, cyclobutane-lactam, and cyclobutane-carbamate have been developed as bioisosteres of other moieties, leading to potent and reversible MAGL inhibitors with improved properties like lipophilic ligand efficiency. acs.orgscribd.com This approach allows for the generation of diverse chemical structures that can interact with the MAGL active site in different ways, potentially leading to improved binding affinity and selectivity. acs.org

Exploration of Diverse Chemical Scaffolds

The search for potent and selective MAGL inhibitors has involved the exploration of a wide array of chemical scaffolds. These include, but are not limited to:

Piperazinyl Azetidine (B1206935): This scaffold has been utilized in the design of reversible MAGL inhibitors, with studies focusing on optimizing substituents to achieve favorable brain uptake and target specificity, particularly for PET imaging applications. nih.govsnmjournals.orgfigshare.comacs.org

Quinolin-2(1H)-one: While not explicitly detailed in the provided text regarding MAGL inhibition, this scaffold is mentioned in the context of diverse chemical structures explored in medicinal chemistry.

Benzylpiperidine: Benzylpiperidine derivatives have been developed as a class of reversible MAGL inhibitors. researchgate.netdovepress.commmvsl.itnih.govacs.org SAR studies on these compounds have identified potent derivatives with good selectivity over other endocannabinoid system targets. nih.gov

Benzoxazole-2-pyrrolidinones: Benzoxazole clubbed 2-pyrrolidinones have been designed and synthesized as MAGL inhibitors. mdpi.comresearchgate.netsemanticscholar.orgnih.gov Compounds within this class have demonstrated potent and selective MAGL inhibition in the nanomolar range. mdpi.comsemanticscholar.orgnih.gov

Aryl Sulfoxides: Aryl sulfoxides represent a class of reversible MAGL inhibitors. chemrxiv.orgacs.orgpatsnap.comresearchgate.net SAR studies have been conducted to optimize their potency and metabolic stability. chemrxiv.orgacs.org

Chalcones: While mentioned as a chemical scaffold in broader contexts, specific details on chalcone (B49325) derivatives as MAGL inhibitors are not provided in the search results.

Lophine Derivatives: Lophine derivatives have been unexpectedly found to exhibit inhibitory effects on MAGL, interacting in an irreversible manner. mdpi.comresearchgate.netmdpi.comdntb.gov.ua Further optimization is needed to enhance their binding affinity and selectivity. mdpi.comresearchgate.netdntb.gov.ua

Other scaffolds explored include azabicyclo[3.1.0]hexane trifluoromethyl glycol carbamates, piperazine (B1678402) HFIP carbamates, urea (B33335) derivatives (like triazole ureas), benzisothiazolinone derivatives, salicylketoxime, and pyrrolidone derivatives. mdpi.com

Role of Specific Functional Groups and Moieties in Activity Modulation

Specific functional groups and moieties play critical roles in modulating the activity and properties of MAGL inhibitors. The carbamate (B1207046) group, for instance, is frequently present in irreversible inhibitors, facilitating covalent interaction with the catalytic serine residue. researchgate.net Carbonyl groups, such as those in amide or heterocyclic forms, can form hydrogen bonds with key amino acid residues in the active site, including Ala51, Met123, and Ser122, contributing to binding affinity. mdpi.commdpi.comresearchgate.netnih.govbiorxiv.org Hydrophobic fragments are important for occupying hydrophobic pockets within the binding site and interacting with hydrophobic amino acids. mdpi.com The oxidation state of the sulfur atom in aryl sulfoxides has been shown to be important for activity. acs.org The introduction of polar functional groups can influence activity, as seen with hydroxyl or carboxylate groups in disulfiram (B1670777) analogues. mdpi.com Substituents on aromatic rings can also significantly impact potency and selectivity, with electron-withdrawing groups sometimes preferred at specific positions. acs.orgchemrxiv.orgacs.org

Structure-Activity Relationship (SAR) Studies of MAGL-IN-4 and Related Classes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural modifications to a compound influence its biological activity. For MAGL inhibitors, SAR studies aim to identify key structural features that contribute to potency, selectivity, and other desirable properties.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling Predictions

Quantitative Structure-Activity Relationship (QSAR) models and molecular modeling techniques are valuable tools in the rational design and optimization of MAGL inhibitors. nih.govdovepress.comnih.govnih.govuneb.br 3D-QSAR studies can establish relationships between the three-dimensional structural features of molecules and their MAGL inhibitory activity, aiding in the design of more potent compounds. nih.gov Pharmacophore models, derived from ligand-based or structure-based approaches, identify the essential features required for MAGL inhibition, such as hydrogen bond acceptors, positive centers, and aromatic rings. mdpi.comdovepress.comnih.gov Molecular docking studies are used to predict the binding modes of inhibitors within the MAGL active site, providing insights into the interactions with specific amino acid residues and guiding structural modifications. mdpi.comresearchgate.netmdpi.comresearchgate.netdntb.gov.uabiorxiv.orgnih.gov These computational methods accelerate the discovery and optimization process by allowing for the virtual screening and evaluation of potential inhibitors. dovepress.comnih.govuneb.br

Positional and Substituent Effects on Inhibitory Potency and Selectivity

SAR studies have revealed significant positional and substituent effects on the inhibitory potency and selectivity of MAGL inhibitors across various scaffolds. For instance, in aryl sulfoxide (B87167) derivatives, electron-withdrawing groups at the meta-position of a phenyl ring can enhance potency, while their effect at the para-position may be less pronounced or absent. chemrxiv.orgacs.org The lipophilicity of substituents can also influence inhibitory potential, as observed with azetidinyl amide derivatives. mdpi.com For benzylpiperidine derivatives, specific substitutions on the phenyl ring can impact potency and selectivity. dovepress.com In benzoxazole-2-pyrrolidinones, substituents at the nitrogen atom with groups like 4-nitrobezene and 4-benzenesulfonamide have resulted in highly potent inhibitors. mdpi.comresearchgate.net The position and nature of substituents on spiro derivatives have also been shown to be important for modulating activity and properties like hERG liability. acs.org These detailed SAR investigations provide crucial data for the rational design of improved MAGL inhibitors.

Data Table: Examples of MAGL Inhibitors and Their Potency

| Compound Class | Scaffold | Example Compound (if named) | IC50 (hMAGL) | Selectivity vs. FAAH | Reference |

| Azetidinyl Amides | Piperazinyl Azetidine | Compound I1 | Low μM range | Low significant effect (IC50 = 4 μM) | mdpi.com |

| Pyrrolidone Derivatives | Benzimidazole-linked | Compound H4 | 8.6 nM | Better selectivity | mdpi.com |

| Pyrrolidone Derivatives | Benzoxazole-linked | Compound 19 | 8.4 nM | > 50 µM | mdpi.comsemanticscholar.orgnih.gov |

| Pyrrolidone Derivatives | Benzoxazole-linked | Compound 20 | 7.6 nM | > 50 µM | mdpi.comsemanticscholar.orgnih.gov |

| Benzylpiperidine Derivatives | Benzylpiperidine | Compound 13 | 2.0 nM | Notable selectivity | nih.govacs.org |

| Aryl Sulfoxides | Aryl Sulfoxide | Compound ±43 | pIC50 = 8.50 | Not specified | acs.org |

| Spiro Derivatives | Azetidine-lactam | Compound 4f | 6.2 nM | Not specified | acs.orgscribd.com |

| Benzisothiazolinone Derivatives | Benzisothiazolinone | Compound E2 | Potent | Not specified | mdpi.com |

| Disulfiram Analogues | Thiuram disulfide | Disulfiram | Micromolar | No inhibitory activity | mdpi.com |

Characterization of the Reversible Binding Mode of MAGL-IN-4 in Medicinal Chemistry

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for hydrolyzing 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL has emerged as a therapeutic strategy for various conditions. MAGL inhibitors can be classified by their mechanism of action, notably as either irreversible or reversible binders. The characterization of reversible binding modes is a significant aspect of medicinal chemistry, offering potential advantages such as a tunable pharmacological effect and reduced risk of compensatory enzyme upregulation compared to irreversible inhibitors.

MAGL-IN-4, also known as compound 4f, has been characterized as a potent, selective, and reversible inhibitor of human MAGL. guidetopharmacology.orgmetabolomicsworkbench.orgwikipedia.orgnih.govbiorxiv.org Its reversible binding mode distinguishes it within the landscape of MAGL inhibitors. guidetopharmacology.orgbiorxiv.org

Detailed research findings highlight the inhibitory profile of MAGL-IN-4. It demonstrates high potency against human MAGL with an IC50 value of 6.2 nM. guidetopharmacology.orgmetabolomicsworkbench.orgwikipedia.orgnih.govbiorxiv.org This indicates a strong affinity and inhibitory effect on the enzyme's activity.

Crucially, MAGL-IN-4 exhibits significant selectivity over closely related serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6). guidetopharmacology.orgmetabolomicsworkbench.orgwikipedia.orgbiorxiv.org Inhibition studies show IC50 values greater than 10000 nM for both FAAH and ABHD6, demonstrating a substantial preference for MAGL. guidetopharmacology.orgmetabolomicsworkbench.org Furthermore, MAGL-IN-4 shows low binding potential to cannabinoid receptors CB1 and CB2, with only 19% and 5% inhibition observed at a concentration of 10 μM, respectively. guidetopharmacology.orgmetabolomicsworkbench.org This selectivity profile is vital in medicinal chemistry to minimize off-target effects and potential side effects.

The characterization of MAGL-IN-4 as a reversible inhibitor underscores its mechanism of interaction with the MAGL enzyme. Unlike irreversible inhibitors that form a stable covalent bond with the enzyme, reversible inhibitors bind non-covalently through interactions such as hydrogen bonds, ionic interactions, and van der Waals forces. This allows the inhibitor to associate and dissociate from the enzyme's active site, leading to a dynamic equilibrium. While specific atomic-level details of MAGL-IN-4's precise binding pose within the MAGL active site are not extensively detailed in the provided information, its classification as a reversible inhibitor is well-established through biological characterization. guidetopharmacology.orgbiorxiv.org The significance of developing reversible MAGL inhibitors is recognized in medicinal chemistry for their potential therapeutic advantages. metabolomicsworkbench.orgwikipedia.org

The key inhibitory and binding data for MAGL-IN-4 are summarized in the table below:

| Target | Inhibition/Binding Data | Value | Source |

| Human MAGL | IC50 | 6.2 nM | guidetopharmacology.orgmetabolomicsworkbench.orgwikipedia.orgnih.govbiorxiv.org |

| FAAH | IC50 | > 10000 nM | guidetopharmacology.orgmetabolomicsworkbench.org |

| ABHD6 | IC50 | > 10000 nM | guidetopharmacology.orgmetabolomicsworkbench.org |

| CB1 Receptor | % Inhibition (at 10 μM) | 19% | guidetopharmacology.orgmetabolomicsworkbench.org |

| CB2 Receptor | % Inhibition (at 10 μM) | 5% | guidetopharmacology.orgmetabolomicsworkbench.org |

This data collectively characterizes MAGL-IN-4 as a potent and selective reversible inhibitor of MAGL, highlighting its favorable profile for further investigation in medicinal chemistry.

Enzymatic and Biochemical Characterization of Magl in 4

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Kinetics

The inhibitory activity of MAGL-IN-4 against MAGL has been characterized through various kinetic studies, focusing on its potency, mechanism, and reversibility.

Determination of Half Maximal Inhibitory Concentration (IC50)

The potency of MAGL-IN-4 as a MAGL inhibitor is quantified by its half maximal inhibitory concentration (IC50). MAGL-IN-4 has been reported to have an IC50 of 6.2 nM for MAGL medchemexpress.com. This indicates that a relatively low concentration of MAGL-IN-4 is required to achieve half-maximal inhibition of MAGL activity.

Reversibility Studies and Dissociation Kinetics

MAGL-IN-4 is characterized as a reversible MAGL inhibitor medchemexpress.com. Reversible inhibitors form non-covalent interactions with the enzyme, allowing the enzyme activity to be recovered upon removal of the inhibitor biorxiv.orgresearchgate.net. This is in contrast to irreversible inhibitors, which form stable covalent bonds with the enzyme, leading to sustained inhibition mdpi.comnih.gov. Studies on the reversibility of inhibition typically involve diluting the inhibitor-enzyme mixture and observing the recovery of enzyme activity over time unipi.itmdpi.com. The description of MAGL-IN-4 as reversible suggests that such studies have indicated a capacity for the enzyme to regain function when MAGL-IN-4 is no longer bound. Specific details regarding the dissociation kinetics of MAGL-IN-4 were not found in the provided search results.

Selectivity Profiling Against Serine Hydrolase Family Members

Assessing the selectivity of a MAGL inhibitor is crucial to understand its potential off-target effects and ensure that its observed biological activities are primarily due to MAGL inhibition. MAGL belongs to the large serine hydrolase family of enzymes frontiersin.org.

Assessment of Off-Target Activity (e.g., FAAH, ABHD6, ABHD12)

MAGL is the primary enzyme responsible for hydrolyzing 2-AG in the brain, but other serine hydrolases, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain-containing protein 6 (ABHD6), and α/β-hydrolase domain-containing protein 12 (ABHD12), also contribute to 2-AG hydrolysis to a lesser extent frontiersin.orgnih.govbiorxiv.org. Selectivity profiling evaluates the inhibitory activity of a compound against these related enzymes.

MAGL-IN-4 has demonstrated high selectivity for MAGL over closely related serine hydrolases, including FAAH and ABHD6 medchemexpress.com. Studies indicate that MAGL-IN-4 exhibits no significant inhibition towards FAAH and ABHD6, with IC50 values reported to be greater than 10000 nM for both enzymes medchemexpress.com. Information specifically regarding the activity of MAGL-IN-4 against ABHD12 was not explicitly found in the provided search results, although ABHD12 is recognized as another enzyme involved in 2-AG hydrolysis frontiersin.orgbiorxiv.org.

Characterization of Interactions with Cannabinoid Receptors (CB1, CB2)

The endocannabinoid 2-AG exerts its effects primarily by activating cannabinoid receptors type 1 (CB1) and type 2 (CB2) plos.orgunipi.it. While MAGL inhibitors increase 2-AG levels, it is important to determine if the inhibitor itself directly interacts with these receptors.

MAGL-IN-4 has been evaluated for its potential binding to cannabinoid receptors. Studies indicate that MAGL-IN-4 has no significant binding potential to either CB1 or CB2 receptors medchemexpress.com. At a concentration of 10 μM, the binding of MAGL-IN-4 to CB1 receptors was reported as 19%, and to CB2 receptors as 5% medchemexpress.com. These low percentages suggest minimal direct interaction with cannabinoid receptors at this concentration.

Molecular Interactions and Binding Mechanisms

The inhibitory activity of compounds like MAGL-IN-4 is intrinsically linked to their ability to bind specifically and effectively to the active site of the MAGL enzyme. This interaction involves precise molecular recognition and the formation of various chemical bonds and forces that stabilize the inhibitor-enzyme complex. Structural biology techniques, particularly X-ray co-crystallography, and computational methods, such as molecular docking and dynamics simulations, provide invaluable insights into these intricate molecular interactions.

Structural Basis of MAGL-IN-4 Binding via Co-crystallography and Computational Modeling

Co-crystallography and computational modeling play pivotal roles in elucidating how inhibitors like MAGL-IN-4 interact with MAGL at the atomic level. X-ray co-crystal structures of MAGL bound to inhibitors reveal the precise binding pose of the ligand within the enzyme's active site, the conformational changes that may occur upon binding, and the specific amino acid residues that make contact with the inhibitor. For instance, co-crystal structures with various inhibitors (e.g., PDB IDs 5ZUN, 3PE6, 9G4M) have illustrated that inhibitors typically bind within the MAGL active site, which is characterized as a tunnel-like hydrophobic cavity containing a hydrophilic pocket where the catalytic triad (B1167595) resides. neuroquantology.comnih.govnih.govuniversiteitleiden.nlresearchgate.netnih.govresearchgate.net

Computational modeling techniques complement crystallographic studies by providing dynamic perspectives and enabling the study of inhibitor binding when experimental structures are not available. Molecular docking predicts the probable binding modes and affinities of ligands by exploring various poses within the active site. neuroquantology.comnih.govnih.govmdpi.commdpi.comtandfonline.comrsc.orgorientjchem.orgmdpi.comtandfonline.comresearchgate.netnih.gov Molecular dynamics simulations further assess the stability of the inhibitor-enzyme complex over time, accounting for the flexibility of both the protein and the ligand and the influence of the surrounding environment, including water molecules. nih.govmdpi.commdpi.comtandfonline.comresearchgate.netnih.govacs.org These methods have been extensively used to study the binding of various MAGL inhibitors, providing insights into the structural determinants of potency and selectivity. neuroquantology.comnih.govnih.govmdpi.commdpi.comtandfonline.comrsc.orgorientjchem.orgmdpi.comtandfonline.comresearchgate.netnih.govacs.org

Specific studies on compounds identified as non-covalent MAGL inhibitors, such as MAGLi 432, have utilized co-crystallography to show their binding within the active site. The co-crystal structure of MAGLi 432 with human MAGL (e.g., PDB not explicitly stated in the context of MAGLi 432 in the snippets, but described structurally) reveals a non-covalent binding mode within the active site. plos.orgnih.govbiorxiv.org Similarly, co-crystal structures of other inhibitors, like the one associated with PDB 9G4M, have highlighted interactions within the active site, involving residues such as Met123 and Ala51. nih.gov These structural studies, combined with computational predictions, provide a detailed picture of how inhibitors position themselves to interfere with MAGL's catalytic function.

Identification of Key Amino Acid Residues in the MAGL Active Site (e.g., Ser122, Ala51, Met123, Asp239, His269)

The active site of human MAGL contains a conserved catalytic triad composed of Ser122, Asp239, and His269, which is essential for the hydrolysis of monoacylglycerols. neuroquantology.comresearchgate.netmdpi.comtandfonline.comuniversiteitleiden.nlnih.gov In addition to the catalytic triad, the oxyanion hole, formed by residues like Gly50, Ala51, Met123, and Gly124, plays a critical role in stabilizing the anionic transition state during substrate hydrolysis. neuroquantology.comresearchgate.netmdpi.com Inhibitors interact with these and other surrounding residues within the binding pocket.

Studies involving various MAGL inhibitors have identified frequent interactions with the specified key amino acid residues:

Ser122: As the nucleophilic residue of the catalytic triad, Ser122 is a primary target for covalent inhibitors. However, in the case of non-covalent inhibitors like MAGLi 432, interactions with Ser122 can be mediated through a water molecule located in the oxyanion hole, involving hydrogen bonds with the inhibitor's carbonyl group. plos.orgnih.govbiorxiv.org Some inhibitors also form direct hydrogen bonds with Ser122. mdpi.comorientjchem.org

Ala51 and Met123: These residues are part of the oxyanion hole and are frequently involved in interactions with MAGL inhibitors. Hydrogen bonds with the backbone nitrogen atoms of Ala51 and Met123 are commonly observed, particularly with carbonyl groups present in inhibitor structures, contributing to the stabilization of the inhibitor within the active site. researchgate.netmdpi.commdpi.comtandfonline.comnih.gov Studies using computational modeling have shown that these hydrogen bonds can be maintained for a significant percentage of simulation time. mdpi.comnih.gov Co-crystal structures also support the formation of hydrogen bonds with Ala51 and Met123. nih.govresearchgate.net

Asp239 and His269: These residues are the other components of the catalytic triad and are involved in the catalytic mechanism. While primarily known for their roles in activating Ser122 and stabilizing the transition state, they are located within the binding region and can participate in interactions with inhibitors, particularly those that extend deeper into the active site. neuroquantology.comnih.govresearchgate.netacs.orguniversiteitleiden.nlnih.gov

Other residues surrounding the active site, such as Arg57, Glu53, Tyr194, Ile179, Leu241, Val270, Phe159, His121, and Asp180, have also been identified through structural and computational studies as interacting with various MAGL inhibitors via hydrophobic and polar contacts, further defining the binding pocket and contributing to inhibitor affinity and specificity. nih.govmdpi.comtandfonline.comrsc.orgmdpi.comtandfonline.comresearchgate.netnih.govmdpi.com

Preclinical Pharmacological Evaluation of Magl in 4

In Vitro and Ex Vivo Pharmacodynamics in Cellular and Tissue Models

Preclinical studies evaluating MAGL-IN-4 have utilized both in vitro cellular models and ex vivo tissue preparations to understand its pharmacodynamic effects. These investigations aim to elucidate how MAGL-IN-4 interacts with its target and influences downstream biochemical pathways.

Modulation of 2-Arachidonoylglycerol (B1664049) (2-AG) and Arachidonic Acid (AA) Levels

A primary focus of MAGL inhibitor evaluation is their ability to modulate the levels of 2-AG and AA. Inhibition of MAGL is expected to lead to an accumulation of 2-AG due to reduced hydrolysis and a concomitant decrease in AA levels as its primary metabolic source is blocked. medchemexpress.commdpi.comnih.gov

Studies with MAGLi 432, a non-covalent MAGL inhibitor, have demonstrated its capacity to increase 2-AG levels in various cell types of the neurovascular unit, including brain microvascular endothelial cells (BMECs), pericytes, and astrocytes. nih.govbiorxiv.org The magnitude of this increase varied depending on the cell type, with pericytes showing the most significant elevation (approximately 70-fold), while BMECs and astrocytes showed an approximately 18-fold increase. nih.gov Interestingly, the effect on AA levels was cell-specific; MAGLi 432 caused a significant depletion of AA in astrocytes and pericytes but had no effect in BMECs. nih.gov This suggests that in BMECs, 2-AG and MAGL activity might not regulate AA production in vitro. nih.gov

In vivo studies using MAGL inhibitors like JZL184 in mice have also shown a robust increase in brain 2-AG levels and a simultaneous reduction in AA levels. nih.govahajournals.org This modulation of the 2-AG/AA axis is considered a key mechanism by which MAGL inhibitors exert their effects. mdpi.comnih.gov

Below is an interactive table summarizing the observed modulation of 2-AG and AA levels by a MAGL inhibitor in different cell types:

| Cell Type | Effect on 2-AG Levels | Effect on AA Levels | Source |

| Brain Microvascular Endothelial Cells (BMECs) | Increased (~18-fold) | No effect | nih.gov |

| Pericytes | Increased (~70-fold) | Significant depletion | nih.gov |

| Astrocytes | Increased (~18-fold) | Significant depletion | nih.gov |

Target Engagement Studies via Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique used to assess the activity and selectivity of enzyme inhibitors in complex biological systems. frontiersin.organnualreviews.org This method utilizes activity-based probes that covalently label active enzymes, allowing for their detection and quantification. annualreviews.org Competitive ABPP experiments involve incubating biological samples with an inhibitor followed by an activity-based probe; a reduction in the probe signal indicates successful target engagement by the inhibitor. biorxiv.organnualreviews.org

ABPP has been employed to confirm the inhibitory activity and selectivity of MAGL inhibitors, including MAGLi 432. biorxiv.orgfrontiersin.org Studies using competitive ABPP in human and mouse brain lysates have shown that MAGLi 432 engages MAGL in a dose-dependent manner. biorxiv.org In vitro ABPP experiments in human BMECs, astrocytes, and pericytes treated with increasing doses of MAGLi 432 demonstrated effective MAGL target occupancy, with in vitro IC50 values below 10 nM. biorxiv.org This indicates that MAGLi 432 can effectively bind to and inhibit MAGL in these cellular models. ABPP is considered an orthogonal method to confirm inhibitory activity observed in substrate-based assays. frontiersin.orgdoaj.orgnih.gov

Impact on Cellular Signaling Pathways (e.g., NF-κB, MAPK)

MAGL activity and its downstream metabolic products, particularly AA and its derivatives, can influence various cellular signaling pathways involved in inflammation and other cellular processes. The nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to inflammatory responses. tandfonline.compan.plfrontiersin.org

Studies investigating the effects of MAGL inhibition on these pathways have primarily utilized other MAGL inhibitors, such as JZL184. Research has shown that inhibiting or deleting MAGL can suppress the activation of both NF-κB and MAPK signaling pathways in certain cellular contexts. nih.gov For instance, in studies related to osteoclast differentiation, treatment with JZL184 suppressed the DNA-binding capacity of NF-κB and inhibited the phosphorylation of key proteins in the NF-κB and MAPK pathways, including IKK, IκBα, ERK, JNK, and p38. nih.gov MAGL deletion also attenuated the phosphorylation of some of these proteins, suggesting a role for MAGL in regulating these pathways. nih.gov

While specific data on MAGL-IN-4's direct impact on NF-κB and MAPK signaling pathways were not prominently found in the search results, the known role of MAGL and its inhibitors in modulating these pathways through the 2-AG/AA axis suggests a potential area of investigation for MAGL-IN-4.

Effects on Pro-inflammatory Mediators (e.g., prostaglandins (B1171923), cytokines)

As MAGL hydrolysis of 2-AG is a major source of AA, the precursor for prostaglandins and other eicosanoids, MAGL inhibition is expected to reduce the levels of these pro-inflammatory mediators. mdpi.comnih.govahajournals.orgfrontiersin.org Prostaglandins, such as PGE2 and PGD2, are significant drivers of inflammation. mdpi.comnih.govahajournals.orgnih.gov

Studies with MAGL inhibitors, including MAGLi 432 and JZL184, have demonstrated a reduction in pro-inflammatory mediators. MAGLi 432 achieved a reduction in LPS-induced PGE2 levels, although this reduction was not always statistically significant compared to controls in certain in vivo models. nih.gov However, MAGL inhibition in general has been shown to reduce levels of prostaglandins, including PGE2 and PGD2, in the brain and other tissues. mdpi.comnih.govahajournals.orgnih.gov This reduction in pro-inflammatory eicosanoids is considered a key mechanism contributing to the anti-inflammatory effects observed with MAGL inhibitors. nih.govahajournals.org

Furthermore, MAGL inhibition has been linked to a reduction in pro-inflammatory cytokines such as IL-6 and IL-1β, particularly in the context of inflammation or injury in the brain. plos.org While MAGLi 432 did not reduce the production of pro-inflammatory cytokines in the brain in one specific mouse model of LPS-induced blood-brain barrier permeability, other MAGL inhibitors have shown such effects. nih.govplos.org

In Vivo Efficacy Studies in Animal Models of Disease

In vivo studies using animal models are crucial for evaluating the potential therapeutic efficacy of MAGL inhibitors like MAGL-IN-4 in the context of various diseases. These models allow for the assessment of the compound's effects on disease progression, symptoms, and underlying pathological mechanisms in a living organism.

Neuropharmacological Applications

MAGL is highly expressed in the central nervous system (CNS), where it plays a critical role in regulating endocannabinoid signaling and providing AA for the synthesis of neuroinflammatory mediators. wikipedia.orgmdpi.comjscimedcentral.com Therefore, MAGL inhibitors have been extensively investigated for their neuropharmacological applications in models of neurological and neurodegenerative diseases characterized by neuroinflammation and neuronal damage. mdpi.comnih.govjscimedcentral.comnih.gov

Pharmacological inhibition of MAGL has shown neuroprotective effects in various animal models of neurological disorders, including models of Parkinson's disease, multiple sclerosis, stroke, and traumatic brain injury. nih.govahajournals.orgplos.orgjscimedcentral.comresearchgate.net These beneficial effects are often associated with the elevation of 2-AG levels and the reduction of AA and its inflammatory metabolites in the brain. nih.govahajournals.orgplos.org

Specific to a reversible MAGL inhibitor, compound 4f (which is structurally related to MAGL-IN-4), studies in a mouse model of kainic acid-induced neurodegeneration have demonstrated promising results. nih.gov Treatment with compound 4f repressed neuroinflammation and neuronal cell loss in the hippocampi of these mice. nih.gov Furthermore, it led to an improvement in cognitive impairment observed in this animal model. nih.gov These findings suggest that reversible MAGL inhibition holds therapeutic potential for neurodegenerative conditions. nih.gov

The neuroprotective effects of MAGL inhibition in these models appear to be mediated, at least in part, by the reduction of pro-inflammatory eicosanoid production rather than solely through the activation of cannabinoid receptors. nih.govahajournals.org However, the elevation of 2-AG and subsequent cannabinoid receptor activation also contribute to the observed therapeutic benefits. nih.govnih.gov

Below is an interactive table summarizing the observed neuropharmacological effects of a related reversible MAGL inhibitor in an animal model:

| Animal Model | Treatment with Compound 4f | Observed Effects | Source |

| Kainic acid-induced neurodegeneration (mice) | Administration of Compound 4f | Repressed neuroinflammation | nih.gov |

| Reduced neuronal cell loss in hippocampi | nih.gov | ||

| Improved cognitive impairment | nih.gov |

Neuroinflammation and Neurodegeneration Models (e.g., Kainic Acid-Induced Neurodegeneration, Alzheimer's Disease, Parkinson's Disease)

MAGL inhibition has shown potential therapeutic benefits in preclinical models of neuroinflammation and neurodegenerative diseases. In mouse models of Alzheimer's disease (AD), MAGL inhibition has been reported to reduce neuroinflammation, decrease amyloid-beta (Aβ) plaque formation, and lessen neurodegeneration. wikipedia.org Studies using a mouse model of AD indicated that inactivation of MAGL suppressed the production and accumulation of Aβ and decreased the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). wikipedia.org This was associated with reduced reactive microglial and astroglial cells, suggesting suppressed neuroinflammation. wikipedia.org

In a mouse model of kainic acid (KA)-induced neurodegeneration, a reversible MAGL inhibitor, Compound 4f, was shown to ameliorate neuroinflammation and suppress neuronal cell loss in the hippocampi of mice. wikipedia.orgwikipedia.org KA treatment is known to induce neuronal damage accompanied by inflammatory responses. wikipedia.org Compound 4f significantly decreased the expression levels of cytokines and chemokines in this model. wikipedia.org

MAGL inhibitors have also demonstrated protective effects in preclinical models of Parkinson's disease (PD). wikipedia.orgresearchgate.net Inhibition of MAGL has been shown to protect against dopaminergic neurodegeneration and dopamine (B1211576) loss in a chronic MPTP mouse model of PD. wikipedia.orgresearchgate.net This protective effect was accompanied by an increase in 2-AG levels. researchgate.net

Cognitive Function Modulation and Neuroprotection

Preclinical studies suggest that MAGL inhibition can modulate cognitive function and provide neuroprotection. In mouse models of AD, MAGL inhibition improved long-term synaptic plasticity, spatial learning, and memory. wikipedia.org This improvement in cognitive function was observed alongside reduced neuroinflammation and neurodegeneration. wikipedia.org

In the context of KA-induced neurodegeneration, Compound 4f, a MAGL inhibitor, ameliorated cognitive impairment in mice. wikipedia.org The neuroprotective effects observed in these models, including the maintenance of hippocampal synaptic structure and function in AD models and the suppression of neuronal cell loss in KA models, contribute to the observed cognitive benefits. wikipedia.orgwikipedia.org

Effects on Neurotransmitter Systems and Gene Expression Profiles

MAGL inhibition influences neurotransmitter systems primarily through the elevation of 2-AG, which is an endocannabinoid that acts on cannabinoid receptors, particularly CB1 receptors, often located on presynaptic terminals. cenmed.com Activation of presynaptic CB1 receptors can modulate the release of various neurotransmitters. cenmed.com

Studies investigating the effects of MAGL inhibitors on gene expression profiles have revealed changes in genes related to inflammation and neurotransmission. In the KA-induced neurodegeneration model, Compound 4f reversed the KA-induced changes in the expression of genes related to these processes. wikipedia.orgwikipedia.org This suggests that MAGL inhibition can influence the molecular pathways underlying neuroinflammatory and neurotransmitter dysregulation in neurodegenerative conditions.

Role in Blood-Brain Barrier Integrity and Neurovascular Unit Function

MAGL is expressed in cells of the neurovascular unit (NVU), a complex network that includes endothelial cells, pericytes, astrocytes, and neurons, crucial for maintaining blood-brain barrier (BBB) integrity and regulating cerebral blood flow. wikidata.orgnih.gov MAGL expression has been confirmed in specific NVU cells, with pericytes showing high expression levels and activity. nih.gov

By hydrolyzing 2-AG to AA, MAGL contributes to the pool of AA that can be converted into pro-inflammatory prostaglandins by cyclooxygenases (COX1 and COX2). nih.gov These prostaglandins are implicated in neuroinflammation and can affect BBB permeability. nih.gov While MAGL inhibitors are proposed to act as anti-inflammatory modulators by reducing AA and prostaglandin (B15479496) levels, a study characterizing the MAGL inhibitor MAGLi 432 in a mouse model of lipopolysaccharide-induced BBB permeability did not observe amelioration of permeability or reduction in pro-inflammatory cytokines in the brain. nih.gov However, this study confirmed MAGL expression and activity in NVU cells and highlighted the basis for further cell-specific analysis of MAGLi 432 in the context of BBB dysfunction caused by inflammatory insults. nih.gov The provision of 2-AG itself has been shown to confer neuroprotective effects by reducing BBB permeability in models of traumatic brain injury. nih.gov

Pain and Nociception Models

MAGL inhibitors have demonstrated significant potential as analgesic agents in various preclinical pain models. wikipedia.orgwikidata.org By increasing 2-AG levels and enhancing endocannabinoid signaling, these inhibitors can modulate pain pathways. wikidata.org

Characterization of Analgesic Properties in Acute and Chronic Pain States

Preclinical studies have shown that MAGL inhibitors can produce analgesic effects in models of both acute and chronic pain. wikidata.org Specific MAGL inhibitors like JZL184 have been evaluated in a range of pain assays, including models of inflammatory nociception. wikipedia.org In the carrageenan model of inflammatory pain, JZL184 significantly attenuated paw edema and mechanical allodynia. wikipedia.org These effects were mediated through the activation of both CB1 and CB2 receptors. wikipedia.org

Studies have also explored the effects of MAGL inhibition in chronic pain states. Partial pharmacological inactivation of MAGL has resulted in significant analgesic effects in various models of pain. wikipedia.org

Modulation of Neuropathic and Inflammatory Pain Pathways

MAGL inhibitors have shown efficacy in modulating both neuropathic and inflammatory pain pathways. wikipedia.orgwikidata.org In models of neuropathic pain, MAGL inhibition has been shown to decrease mechanical and cold allodynia. wikipedia.org The analgesic effect in inflammatory and neuropathic pain models is often based on the activation of both CB1 and CB2 receptors. wikipedia.org

Specific inhibitors like JZL184 have been shown to attenuate nociception in neuropathic and inflammatory pain models. wikipedia.org The modulation of these pain pathways by MAGL inhibitors is attributed to the increased levels of 2-AG and the subsequent activation of cannabinoid receptors, which play a role in pain processing and modulation. wikipedia.orgwikidata.orgwikipedia.org

Psychiatric Disorder Models

The endocannabinoid system is known to influence mood regulation, and its dysregulation has been linked to psychiatric disorders such as anxiety and depression. patsnap.com MAGL inhibitors, by modulating endocannabinoid levels, are being investigated as a potential therapeutic approach for these conditions. patsnap.com

Evaluation of Anxiolytic and Antidepressant-like Effects

Preclinical studies have indicated that MAGL inhibitors can produce anxiolytic and antidepressant-like effects in rodent models. patsnap.com Systemic administration of MAGL inhibitors has been shown to decrease anxiety-like behaviors under both basal and environmentally aversive conditions. nih.gov Furthermore, MAGL inhibition has been reported to reduce anxiety-like and depressive-like behaviors induced by acute and chronic stress. nih.gov The anxiolytic effects of MAGL inhibition have been demonstrated to be blocked by CB1 receptor antagonists and, to a lesser extent, CB2 receptor antagonists. nih.gov

Research suggests that the anxiolytic effects of MAGL inhibitors may be related to their ability to maintain glutamate/GABA balance, inhibit neuroinflammation, and regulate corticosterone (B1669441) levels. dovepress.com While preclinical studies support the anxiolytic effects of MAGL inhibitors, the precise downstream molecular mechanisms are still being investigated. dovepress.com

Endocannabinoid System Modulation in Stress-Induced Models

The endocannabinoid system plays a vital role in regulating stress responses. mdpi.com Endocannabinoids are produced on demand and function to attenuate many of the physiological effects of the stress response. researchgate.net MAGL is a key enzyme in the catabolism of 2-AG, and its inhibition leads to increased tissue levels of 2-AG. researchgate.net

Studies have shown that chronic stress can induce changes in the endocannabinoid system, including alterations in 2-AG content and potentially decreased expression of MAGL in certain brain regions. frontiersin.org Pharmacological inhibition of MAGL, by enhancing 2-AG levels, has been shown to interfere with anticipatory nausea in a rat model, an effect reversed by a CB1 antagonist. nih.gov This suggests a critical role for 2-AG in regulating responses in stress-induced models. nih.gov

Inflammatory and Immune Response Models

MAGL plays a role in inflammation due to its involvement in the degradation of 2-AG, which provides arachidonic acid, a precursor for pro-inflammatory eicosanoids. nih.govuniversiteitleiden.nl Inhibiting MAGL can therefore influence inflammatory processes. nih.gov

Attenuation of Systemic and Organ-Specific Inflammation (e.g., Liver Injury, Osteoclastogenesis)

MAGL inhibition has demonstrated therapeutic effects in models of peripheral inflammatory tissue injury. universiteitleiden.nl Inactivation of MAGL has been shown to lower hepatic inflammation caused by ischemia-reperfusion (I/R) injury by reducing neutrophil infiltration, inflammatory cytokines, and reactive oxygen species. universiteitleiden.nlnih.gov This hepatoprotective effect appears to be mediated by a combination of enhanced CB2 signaling and lower eicosanoid levels. universiteitleiden.nlnih.gov MAGL inhibition was also protective in mouse models of liver injury induced by carbon tetrachloride and galactosamine/LPS. universiteitleiden.nlnih.gov

Furthermore, MAGL is recognized as a critical player in regulating osteoclast differentiation and bone resorption. frontiersin.orgresearchgate.net Studies have shown that the expression of MAGL protein increases during osteoclast differentiation. frontiersin.orgresearchgate.net Pharmacological inhibition of MAGL has been found to suppress RANKL-induced osteoclastogenesis in a dose-dependent manner and alleviate ovariectomy-induced bone loss in a mouse model. frontiersin.org This suppressive effect on osteoclast differentiation is associated with the inhibition of MAPK and NF-κB pathways. frontiersin.org

Reduction of Pro-inflammatory Eicosanoids and Cytokines

MAGL inhibition leads to a reduction in the levels of pro-inflammatory eicosanoids. nih.govuniversiteitleiden.nlrsc.orgbiorxiv.org Genetic and pharmacological inactivation of MAGL has been shown to decrease lipopolysaccharide (LPS)-induced pro-inflammatory eicosanoid production, such as prostaglandin E2 (PGE2), PGD2, PGF2, and thromboxane (B8750289) B2 (TXB2). universiteitleiden.nl This effect appears to be independent of CB receptor mechanisms. nih.govuniversiteitleiden.nl

In addition to eicosanoids, MAGL inhibition can also attenuate pro-inflammatory cytokine levels. nih.govrsc.orgbiorxiv.orgmdpi.com Pharmacological inhibition or genetic ablation of MAGL activity has been associated with a decrease in pro-inflammatory cytokines like IL-1β, IL-6, and TNFα in various animal models of neuroinflammation and peripheral inflammation. dovepress.combiorxiv.orgmdpi.com This reduction in pro-inflammatory mediators contributes to the anti-inflammatory effects observed with MAGL inhibitors. biorxiv.orgmdpi.com

Cancer Biology and Oncology Models

MAGL has been implicated in cancer progression, with elevated levels linked to malignancy, metastasis, and poor prognosis in various cancer types, including breast, prostate, and melanoma. patsnap.comnih.gov MAGL inhibitors are being investigated for their potential anti-cancer properties. patsnap.com

Studies have demonstrated that MAGL inhibition can reduce the proliferation of cancer cells and induce apoptosis in various cancer types. patsnap.com The anti-cancer effects are thought to be mediated through multiple mechanisms, including the downregulation of pro-tumorigenic signaling pathways and the induction of oxidative stress in cancer cells. patsnap.com

Preclinical studies using the MAGL inhibitor JZL184 have shown a reduction in prostate cancer cell tumor growth and early metastasis. nih.gov This mechanism is dependent on the levels of 2-AG and free fatty acids. nih.gov In models of bone disease associated with cancers of prostate, breast, and skeletal origin, MAGL inhibition has been reported to reduce the initiation and progression of cancer-related bone disease, including skeletal tumor burden, bone metastasis, and osteolytic bone damage. nih.gov

Inhibition of MAGL expression has also been associated with reductions in lung cancer cell invasiveness, xenograft growth, and metastasis in an shRNA approach. mdpi.com This was linked to a downregulation of MMP-14. mdpi.com The anti-cancer potential of MAGL inhibition may also involve a decrease in free fatty acids. mdpi.com

While promising, research into MAGL inhibitors in oncology is still in its early stages, and further studies are needed to fully understand their potential as adjuvant therapies in cancer treatment. patsnap.com

Data Table: Summary of Preclinical Findings with MAGL Inhibition

| Model System | Observed Effect of MAGL Inhibition | Proposed Mechanism | Relevant Section |

| Psychiatric Disorder Models | Anxiolytic and antidepressant-like effects. patsnap.comnih.gov Reduction of stress-induced behaviors. nih.gov | Enhancement of 2-AG signaling, modulation of glutamate/GABA balance, inhibition of neuroinflammation, corticosterone regulation. patsnap.comnih.govdovepress.com | 4.2.3 |

| Liver Injury Models (I/R, GalN/LPS, CCl4) | Attenuation of inflammation, oxidative stress, and tissue injury. Hepatoprotective effects. universiteitleiden.nlnih.gov | Enhanced CB2 signaling, reduced pro-inflammatory eicosanoid levels, decreased neutrophil infiltration. universiteitleiden.nlnih.gov | 4.2.4.1 |

| Osteoclastogenesis Models | Suppression of RANKL-induced osteoclastogenesis, alleviation of bone loss. frontiersin.org | Inhibition of MAPK and NF-κB pathways, regulation of CNN1 expression. frontiersin.org | 4.2.4.1 |

| Inflammatory Response (General) | Reduction of pro-inflammatory eicosanoids (PGE2, PGD2, PGF2, TXB2). universiteitleiden.nl Reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNFα). dovepress.combiorxiv.orgmdpi.com | Lowering of arachidonic acid pools, independent of CB receptors for eicosanoids. nih.govuniversiteitleiden.nlmdpi.com | 4.2.4.2 |

| Cancer Models (Prostate, Breast, Melanoma, Ovarian, Lung, Bone Metastasis) | Reduced proliferation and induced apoptosis of cancer cells. patsnap.com Reduced tumor growth, metastasis, and osteolytic bone damage. nih.govmdpi.com | Downregulation of pro-tumorigenic pathways, induction of oxidative stress, reduction in free fatty acids, downregulation of MMP-14. patsnap.comnih.govmdpi.com | 4.2.5 |

Impact on Tumor Cell Proliferation, Migration, and Invasion

Research indicates that inhibiting MAGL can significantly suppress the malignant phenotype of cancer cells. For instance, studies have shown that MAGL inhibition attenuates cell proliferation, tumorigenicity, and cancer malignancy. nomuraresearchgroup.com Knockdown of MAGL has also been reported to induce apoptosis and cell cycle arrest in cancer cells. researchgate.net

Specifically, in osteosarcoma cells, silencing MAGL suppressed proliferation, colony formation, migration, and invasion in vitro. researchgate.net In cervical cancer cells, MAGL depletion was shown to restrain migration and invasion. researchgate.net These findings suggest a direct link between MAGL activity and the aggressive behaviors of tumor cells.

While the provided information specifically mentions the impact of MAGL inhibition in general, and not always MAGL-IN-4 by name in this specific context, the mechanism of action of MAGL-IN-4 as a potent MAGL inhibitor supports its potential to exert similar effects on tumor cell proliferation, migration, and invasion.

Role in Oncogenic Lipid Signaling and Metabolism

MAGL plays a significant role in oncogenic lipid signaling and metabolism by controlling the levels of free fatty acids (FFAs) through the hydrolysis of monoacylglycerols, including 2-AG. nih.govnih.gov Aggressive cancer cells exhibit altered lipid metabolism, including heightened lipogenesis and lipolysis, to support their malignant characteristics. wjgnet.comnomuraresearchgroup.comnih.gov MAGL is a principal regulator of FFA levels in these cells. frontiersin.org

The FFAs produced by MAGL activity can be converted into signaling lipids that promote tumor growth and aggressiveness. nih.govwjgnet.comnih.gov These include molecules like lysophosphatidic acid (LPA) and prostaglandin E2 (PGE2), which are known to support cancer malignancy. nih.govwjgnet.comfrontiersin.org Thus, MAGL inhibition can disrupt this pro-tumorigenic lipid network. nih.govnih.gov

In some cancer types, such as prostate cancer, MAGL's pro-tumorigenic function appears to involve a dual control over tumor-suppressing endocannabinoid pathways and tumor-promoting fatty acid pathways. nih.gov While 2-AG can have anti-proliferative effects, the FFAs produced by MAGL can drive malignancy. nih.govnih.gov

In Vivo Pharmacokinetic Assessment (Preclinical)

Preclinical pharmacokinetic assessment of MAGL inhibitors, including the evaluation of compound levels in biological tissues, blood-brain barrier permeability, and metabolic stability, is crucial for determining their in vivo behavior and therapeutic potential.

Quantitative Measurement of Compound Levels in Biological Tissues (e.g., plasma, brain)

Quantitative measurement of MAGL inhibitor levels in biological tissues like plasma and brain is essential for understanding their distribution and exposure. Studies involving MAGL inhibitors utilize techniques such as LC-MS/MS analysis to determine compound concentrations in plasma and brain homogenates. nih.gov For example, one study reported high exposure levels of a reversible MAGL inhibitor (compound 9, distinct from MAGL-IN-4 but structurally related as a piperazinyl pyrrolidin-2-one derivative) in both plasma and brain after oral administration in mice. universiteitleiden.nl Specifically, at a dose of 10 mg/kg orally, plasma concentration was 1.01 µg/mL and brain concentration was 0.656 µg/g after 1 hour. universiteitleiden.nl

Positron Emission Tomography (PET) imaging with radiolabeled MAGL tracers, such as [18F]T-401 or (R)-[11C]YH132, allows for in vivo visualization and quantification of MAGL levels and occupancy by inhibitors in the brain of animals and humans. nih.govresearchgate.netnih.govethz.ch These studies can provide insights into the distribution and target engagement of MAGL inhibitors in the central nervous system.

Blood-Brain Barrier Permeability Studies

Blood-brain barrier (BBB) permeability is a critical factor for MAGL inhibitors intended for treating CNS disorders or brain tumors. MAGL-IN-4 is reported to be able to penetrate the blood-brain barrier. medchemexpress.com The ability of MAGL inhibitors to cross the BBB is often evaluated in preclinical studies. For instance, a reversible MAGL inhibitor (compound 4f, identified as MAGL-IN-4 in one source) was described as brain-penetrant. nih.gov

Studies using PET imaging with brain-penetrant MAGL tracers can also indirectly assess the BBB permeability of competing MAGL inhibitors by observing the reduction in tracer accumulation in the brain upon inhibitor administration. snmjournals.orgsnmjournals.org While some MAGL inhibitors are designed to be brain-penetrant, others may be peripherally restricted. snmjournals.orgsnmjournals.org The BBB is a dynamic barrier, and its permeability can be altered in certain pathological conditions, such as inflammation. nih.govnih.gov

Metabolic Stability and Hepatic Clearance Rates

Metabolic stability and hepatic clearance rates are important pharmacokinetic parameters that influence the in vivo half-life and oral bioavailability of a compound. researchgate.net In vitro metabolic stability assays, often using liver S9 fractions or microsomes, are performed to estimate hepatic clearance rates of MAGL inhibitors. universiteitleiden.nlresearchgate.net

For example, the apparent intrinsic clearance of (R)-YH134, a MAGL inhibitor, was determined in mouse, rat, and human liver microsomes, showing values of 93, 71, and 10 µL/min/mg, respectively. snmjournals.org Similar trends were observed using hepatocytes from these species. snmjournals.org These studies help predict how quickly a compound is likely to be metabolized and cleared by the liver. Improving metabolic stability is a common goal in the optimization of MAGL inhibitors during drug discovery. universiteitleiden.nlmdpi.com

Data Table: Preclinical Pharmacokinetic Data Examples (Illustrative based on search results)

| Compound Example (Source) | Species | Route of Administration | Dose (mg/kg) | Tissue | Concentration (e.g., µg/mL or µg/g) | Time Point |

| Compound 9 (Ref. universiteitleiden.nl) | Mouse | Oral | 10 | Plasma | 1.01 | 1 hour |

| Compound 9 (Ref. universiteitleiden.nl) | Mouse | Oral | 10 | Brain | 0.656 | 1 hour |

Data Table: Metabolic Stability Examples (Illustrative based on search results)

| Compound Example (Source) | Species (Liver Microsomes) | Apparent Intrinsic Clearance (µL/min/mg) |

| (R)-YH134 (Ref. snmjournals.org) | Mouse | 93 |

| (R)-YH134 (Ref. snmjournals.org) | Rat | 71 |

| (R)-YH134 (Ref. snmjournals.org) | Human | 10 |

Advanced Research Methodologies and Imaging Techniques in Magl in 4 Studies

Positron Emission Tomography (PET) Imaging of MAGL Activity

Positron Emission Tomography (PET) imaging is a non-invasive molecular imaging technique used to visualize and quantify biological processes in living subjects. In the context of MAGL research, PET imaging with specific radioligands allows for the assessment of MAGL expression, distribution, and target occupancy by inhibitors in vivo.

The development of selective and high-affinity radioligands is fundamental for successful MAGL PET imaging. Several fluorine-18 (B77423) ([18F]) and carbon-11 (B1219553) ([11C]) labeled radioligands have been developed for this purpose. For instance, [18F]MAGL-4-11 is an 18F-labeled MAGL inhibitor that has demonstrated highly specific binding in vitro and in vivo, particularly in preclinical liver fibrosis models. researchgate.net, nih.gov, nih.gov It is based on a piperazinyl azetidine (B1206935) scaffold. patsnap.com

Another notable radioligand is [11C]MK-3168, a carbon-11 labeled compound that has been explored for imaging fatty acid amide hydrolase (FAAH), another enzyme in the endocannabinoid system, but related research also mentions its potential relevance or comparison in the context of MAGL tracer development. nih.gov, nih.gov Other [11C]-labeled MAGL PET tracers, such as [11C]SAR127303 and [11C]MAGL-0519, have also been developed and evaluated. nih.gov The goal is often to develop reversible binding PET ligands that allow for quantitative assessment of MAGL. nih.gov, acs.org For example, [18F]MAGL-2102, also based on a piperazinyl azetidine scaffold, has shown favorable brain uptake, heterogeneous distribution, good specific binding, and adequate brain kinetics in rodents and non-human primates. snmjournals.org

Radioligands are typically synthesized with high radiochemical purity and molar activity. nih.gov Their suitability is assessed through various in vitro and in vivo studies, including evaluation of brain permeability, non-specific binding, and metabolic stability. ethz.ch, scintica.com, nih.gov

In vivo studies using animal models, such as wild-type and MAGL knockout mice, are critical for evaluating the specificity and selectivity of MAGL radioligands and inhibitors. ethz.ch, scintica.com, springermedizin.de, nih.gov By comparing the uptake and binding of the radioligand in these models, researchers can confirm that the tracer is specifically binding to MAGL. ethz.ch, scintica.com, springermedizin.de

Dynamic PET imaging in these animal models allows for the assessment of whole-brain activity time curves and quantification of tracer binding. scintica.com, springermedizin.de Studies have shown lower standardized uptake values (SUV) in MAGL knockout mice compared to wild-type mice, indicating specific binding of the radioligand to MAGL in vivo. scintica.com

Target occupancy studies with MAGL inhibitors are performed to determine the extent to which the inhibitor binds to and occupies the MAGL enzyme in vivo. This is often assessed by administering a non-radioactive MAGL inhibitor prior to the radioligand and observing a reduction in radioligand binding. nih.gov For instance, studies with reversible MAGL inhibitors have shown remarkably diminished radioactivity in MAGL-rich brain regions following pretreatment. nih.gov These studies are essential for understanding the pharmacodynamics of MAGL inhibitors and guiding drug development. universiteitleiden.nl

Autoradiography is an ex vivo technique used to visualize and quantify the distribution of a radioligand in tissue sections. This method complements in vivo PET imaging by providing higher spatial resolution and allowing for detailed analysis of tracer binding in specific brain regions or peripheral tissues. ethz.ch, scintica.com, springermedizin.de

In the context of MAGL research, in vitro autoradiography is performed on tissue sections, often from animal brains (including MAGL knockout and wild-type mice) or human tissues, to investigate the specificity and selectivity of MAGL radioligands. ethz.ch, scintica.com, nih.gov Studies involve incubating tissue sections with the radioligand and assessing the binding pattern. ethz.ch, scintica.com Blocking studies, where tissue sections are pre-incubated with a non-radioactive MAGL inhibitor, are used to confirm specific binding to MAGL. ethz.ch, scintica.com, thno.org, nih.gov Homogeneous and low radioactive signals on MAGL knockout brain slices, similar to those obtained under blocking conditions, confirm the selectivity and specificity of the radioligands towards MAGL in vitro. ethz.ch Autoradiography can also be performed without washing procedures to better mimic the in vivo situation. ethz.ch, scintica.com

Autoradiographic analysis has supported the specific binding of radioligands like [18F]MAGL-4-11 to MAGL in both animal and human fibrotic liver tissues. nih.gov, nih.gov The distribution patterns observed in autoradiography are often consistent with known MAGL expression patterns and PET imaging data. springermedizin.de, thno.org, nih.gov, snmjournals.org

In Vivo Specificity and Target Occupancy Studies in Animal Models

Proteomic and Lipidomic Approaches

Proteomic and lipidomic approaches provide complementary insights into the effects of MAGL inhibitors by analyzing changes in protein activity and lipid profiles.

Activity-Based Protein Profiling (ABPP) is a powerful chemical biology technique used to profile the functional state of enzymes within complex biological samples. universiteitleiden.nl, nih.gov, acs.org ABPP utilizes active-site directed chemical probes that covalently bind to the active site of enzymes, allowing for their identification, characterization, and quantification. universiteitleiden.nl, nih.gov

In MAGL research, ABPP is used for target identification and to assess the engagement of MAGL inhibitors with the enzyme. Competitive ABPP is an efficient approach to study target engagement and the interaction landscape of inhibitors in living systems. universiteitleiden.nl, nih.gov, acs.org It employs broad-spectrum chemical probes that report on the abundance of active enzymes in lysates, cells, or intact animals. universiteitleiden.nl, nih.gov By incubating samples with a MAGL inhibitor and then with an activity-based probe, the extent to which the inhibitor prevents the probe from binding to MAGL can be measured, indicating target engagement. nih.gov

ABPP has been central to the discovery, optimization, and profiling of MAGL inhibitor candidates. universiteitleiden.nl, nih.gov, acs.org It allows for the assessment of the interaction profile of inhibitors with endogenously expressed enzymes, including post-translational modifications and protein-protein interactions, in the presence of endogenous substrates. universiteitleiden.nl, nih.gov Both fluorescent reporter groups (for gel-based ABPP) and biotin (B1667282) reporters (for mass spectrometry-based identification) are used in ABPP. universiteitleiden.nl Studies have shown that MAGL inhibitors effectively block active MAGL as measured by ABPP. nih.gov ABPP also plays a role in assessing the selectivity of MAGL inhibitors over other serine hydrolases. snmjournals.org

Global lipidomic analysis is used to quantify changes in the levels of endocannabinoids and related lipids following MAGL inhibition. MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid, into arachidonic acid and glycerol. ahajournals.org, aacrjournals.org, nih.gov, nih.gov, nih.gov Inhibition of MAGL leads to increased levels of 2-AG and a concomitant reduction in arachidonic acid and its downstream metabolites, such as prostaglandins (B1171923). ahajournals.org, plos.org, nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are commonly used techniques for the simultaneous quantification of endocannabinoids like 2-AG and anandamide (B1667382) (AEA), as well as endocannabinoid-like substances and their metabolites, in biological samples such as cell lysates or brain tissue. aacrjournals.org, plos.org

Lipidomic analysis provides crucial data on the biochemical consequences of MAGL inhibition, confirming target engagement by demonstrating the expected changes in lipid profiles. nih.gov, aacrjournals.org Studies have shown that MAGL inhibitors cause a robust increase in brain 2-AG levels. nih.gov, ahajournals.org, plos.org This analysis helps to elucidate the role of MAGL in regulating the balance between endocannabinoid signaling and the production of inflammatory mediators derived from arachidonic acid. ahajournals.org, nih.gov, nih.gov Furthermore, lipidomic analysis can reveal changes in other related lipids and metabolites, providing a broader understanding of the metabolic pathways affected by MAGL inhibition. plos.org, nih.gov

Activity-Based Protein Profiling (ABPP) for Target Identification and Engagement

Gene Expression and Pathway Analysis

Investigating the impact of MAGL-IN-4 on biological systems often involves analyzing changes in gene expression. This provides insights into the downstream effects of MAGL inhibition on cellular processes and signaling networks.

RNA Sequencing (RNA-seq) and Quantitative Polymerase Chain Reaction (qPCR) for Transcriptomic Changes

RNA Sequencing (RNA-seq) is a powerful technique used to quantify, profile, and analyze RNA from a given sample at a specific point in time. This allows researchers to identify which genes are active and to what extent, providing a global view of the transcriptome. RNA-seq can reveal differential gene expression between different conditions, such as in the presence or absence of a MAGL inhibitor like MAGL-IN-4. oup.comillumina.comjyi.org For instance, studies investigating the effects of MAGL inhibitors in models of neurodegeneration have utilized gene expression profiling to understand the molecular changes induced by treatment. One study used gene expression profiles and pathway analyses to show that a compound, identified as compound 4f (which is MAGL-IN-4), reversed changes in gene expression related to inflammation and neurotransmission in a mouse model of neurodegeneration. nih.gov

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive method for quantifying specific RNA sequences. researchgate.net While RNA-seq provides a broad view of the transcriptome, qPCR is often used to validate the expression levels of specific genes identified as differentially expressed through RNA-seq or to focus on a smaller set of target genes. uclouvain.be Studies examining the expression of genes related to the endocannabinoid system, including MGLL (the gene encoding MAGL), FAAH, ABHD6, and ABHD12, have employed qPCR to determine their relative expression levels in different cell lines or tissues. uclouvain.benih.gov For example, qPCR was used to analyze the gene expression of MAGL, FAAH, diacylglycerol lipase (B570770) (DAGL), phospholipase D (PLD), and cannabinoid receptor type I (CB1) in preclinical liver fibrosis models to study the underlying mechanism associated with MAGL. nih.gov

Ingenuity Pathway Analysis (IPA) for Mechanistic Elucidation

Ingenuity Pathway Analysis (IPA) is a bioinformatics software tool used to interpret gene expression data in the context of biological pathways, molecular networks, and disease processes. frontiersin.org By analyzing lists of differentially expressed genes, IPA can identify canonical pathways, upstream regulators, and molecular functions that are significantly affected by a treatment or condition. This helps researchers to understand the biological mechanisms underlying the observed transcriptomic changes. In the context of MAGL-IN-4 research, IPA can be applied to RNA-seq or microarray data to elucidate how MAGL inhibition impacts various signaling cascades and cellular processes. For example, Ingenuity pathway analysis of gene expression profiles in a nerve injury model provided insights into Wallerian degeneration, highlighting the utility of IPA in understanding complex biological responses from a genetic perspective. frontiersin.org Similarly, pathway analyses combined with gene expression profiling revealed that compound 4f (MAGL-IN-4) reversed changes in genes related to inflammation and neurotransmission in a mouse model of neurodegeneration, indicating its potential therapeutic mechanism. nih.gov

In Silico and Computational Methods

Computational approaches play a crucial role in the discovery, design, and optimization of MAGL inhibitors like MAGL-IN-4. These methods allow researchers to predict molecular interactions, assess potential efficacy, and prioritize compounds for experimental testing.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. mdpi.comorientjchem.orgresearchgate.net By simulating the interaction between a potential inhibitor and the active site of MAGL, researchers can gain insights into the key residues involved in binding and estimate the strength of the interaction. This is particularly useful in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest predicted affinity for MAGL. researchgate.netresearchgate.net Studies on MAGL inhibitors frequently employ molecular docking to investigate the interactions between synthesized compounds and human MAGL, using crystal structures of the enzyme (e.g., PDB ID: 3PE6) as the model. orientjchem.orgmdpi.comresearchgate.net Docking studies can help elucidate the molecular basis of inhibitory findings, showing how compounds exhibit affinity for the MAGL active site and identifying specific interactions like hydrogen bonding and Van der Waals forces. orientjchem.orgmdpi.com For instance, molecular docking was performed to predict the binding affinity of ring-substituted chalcones with MAGL, revealing specific interactions with residues like methionine-123. orientjchem.org Another study used molecular docking to investigate the interaction of lophine derivatives with human MAGL, calculating scoring functions to assess potential interactions. mdpi.com

Multiparameter Optimization (MPO) in Drug Design

Multiparameter Optimization (MPO) is a computational approach used in drug discovery to balance and optimize multiple desirable properties of a compound simultaneously. biorxiv.orginternational-pharma.com Beyond just target potency, successful drug candidates need to possess favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) and low toxicity. MPO functions integrate various in vitro and in silico data points into a single score, helping researchers prioritize compounds that are most likely to succeed in later stages of development. biorxiv.org While the search results did not directly detail the specific MPO criteria used for MAGL-IN-4 itself, the general application of MPO in optimizing drug candidates with properties like potency, clearance, permeability, and solubility is well-established in drug discovery. biorxiv.orginternational-pharma.com Mechanistic MPO, which incorporates physiologically relevant models, can aid in predicting in vivo pharmacokinetic properties and reducing reliance on extensive experimental testing. biorxiv.org The use of MPO scores has been shown to correlate with compound progression in drug discovery projects. biorxiv.org

Pharmacophore Modeling for Inhibitor Screening